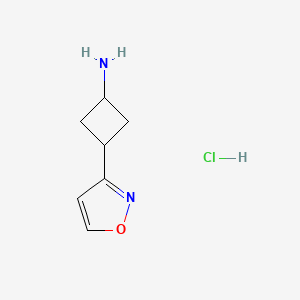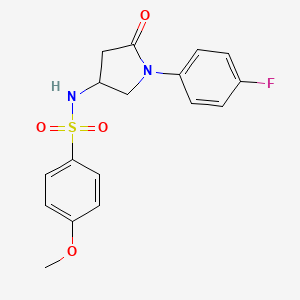![molecular formula C18H16ClN3O3S B2439572 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034495-51-5](/img/structure/B2439572.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a variety of functional groups and heterocycles, including oxazole, pyrrolidine, and pyridine. The compound's structure suggests potential utility in diverse fields of scientific research, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves multiple steps, typically starting with the preparation of the benzo[d]oxazole scaffold. This is followed by thioether formation and subsequent coupling with a pyrrolidine derivative.
Step 1: Preparation of Benzo[d]oxazole
Reagents: Aminophenol and carboxylic acids
Conditions: Cyclization using dehydrating agents (e.g., phosphorus oxychloride)
Step 2: Formation of Thioether
Reagents: Benzo[d]oxazole and thiol
Conditions: Sulfurizing agents (e.g., Lawesson's reagent)
Step 3: Coupling with Pyrrolidine Derivative
Reagents: 3-(3-chloropyridin-4-yloxy)pyrrolidine
Conditions: Typical coupling reagents (e.g., DCC, EDC)
Industrial Production Methods
Industrial production would likely involve optimizing these steps for scalability, focusing on yield improvement, process safety, and cost efficiency.
化学反応の分析
Types of Reactions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate could be used, targeting sulfur moieties.
Reduction: Reducing agents like lithium aluminum hydride could affect the oxazole ring.
Substitution: Nucleophilic or electrophilic substitutions can be tailored, given the electron-rich aromatic systems.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or other peroxides
Reduction: LiAlH₄, NaBH₄
Substitution: Halides, bases, acids depending on the site and desired product
Major Products Formed
Reactions typically lead to a wide array of derivatives, primarily influenced by the functional groups' reactivity, such as sulfoxides or sulfone formation in oxidation, reduced aromatic rings in reductions, and various substituted derivatives in substitution reactions.
科学的研究の応用
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone shows promise in multiple fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential roles in biochemical pathway studies.
Medicine: Investigation into therapeutic potentials, particularly in areas such as oncology or anti-inflammatory research.
Industry: Use as a potential precursor for complex material production or specialized ligands in catalysis.
作用機序
Molecular Targets and Pathways
Mechanistic studies indicate interactions at multiple biological targets, potentially disrupting specific signaling pathways. The unique combination of functional groups may enable selective binding or inhibition effects, particularly within enzyme active sites or receptor binding.
類似化合物との比較
Similar Compounds and Their Uniqueness
Compared to other benzo[d]oxazole derivatives, this compound's unique structure introduces pyrrolidine and chloropyridine moieties, offering distinct reactivity and biological profiles. Some related compounds include:
Benzo[d]oxazole-2-thiol: Similar in basic structure but lacks the pyrrolidine and chloropyridine functionalities.
2-(Benzo[d]oxazol-2-ylthio)acetic acid: Variations in substituents affect the chemical reactivity and applications.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-9-20-7-5-15(13)24-12-6-8-22(10-12)17(23)11-26-18-21-14-3-1-2-4-16(14)25-18/h1-5,7,9,12H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNOCFXUIRWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2439490.png)
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2439492.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2439493.png)


![2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2439496.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2439500.png)

![4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2439502.png)
![2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2439504.png)

![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)
